molecular formula C11H9BrO2 B13312100 2-Bromo-7-methoxynaphthalen-1-ol

2-Bromo-7-methoxynaphthalen-1-ol

Cat. No.: B13312100
M. Wt: 253.09 g/mol
InChI Key: CJGQLCBSPNGIQR-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxynaphthalen-1-ol (CAS 857091-21-5) is a versatile naphthalene-based chemical building block with significant applications in modern medicinal chemistry and pharmaceutical research. Its molecular formula is C 11 H 9 BrO 2 , and it has a molecular weight of 253.09 g/mol . The compound's core value lies in its use as a key synthetic intermediate. The presence of both a bromine atom and a phenolic hydroxyl group on the naphthalene ring system makes it a versatile substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are fundamental for constructing complex biaryl architectures found in many active pharmaceutical ingredients (APIs) . This reactivity is crucial for scaffold-hopping strategies in drug discovery, where researchers aim to design novel compounds that mimic the core structure of natural products with known biological activity. Specifically, derivatives of 2-bromo-7-methoxynaphthalene have been utilized in the synthesis of pseudoflavonoid compounds designed to inhibit the PA endonuclease subunit of the influenza virus RNA-dependent RNA polymerase, a validated drug target . In these inhibitors, the naphthalene core serves as a bioisostere for the natural flavonoid scaffold, with the methoxy and hydroxyl groups playing critical roles in forming key hydrogen-bonding interactions within the enzyme's active site . Furthermore, structurally similar naphthalene derivatives are extensively investigated in other therapeutic areas, including the development of potential Selective Estrogen Receptor Modulators (SERMs) for breast cancer treatment, highlighting the broader research utility of this chemical class . Safety Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

2-bromo-7-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2-6,13H,1H3

InChI Key

CJGQLCBSPNGIQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 7 Methoxynaphthalen 1 Ol

Retrosynthetic Analysis and Strategic Disconnections to the Naphthalene (B1677914) Core

A retrosynthetic analysis of 2-bromo-7-methoxynaphthalen-1-ol provides a logical framework for devising synthetic routes. The primary disconnections involve the carbon-bromine bond and the carbon-oxygen bonds of the hydroxyl and methoxy (B1213986) groups.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Retrosynthetic analysis of this compound

Disconnection of the C-Br Bond: The most straightforward retrosynthetic step is the disconnection of the C2-Br bond. This leads to the precursor 7-methoxynaphthalen-1-ol (B27389) (1) . The forward reaction would then be a regioselective bromination at the C2 position, ortho to the hydroxyl group. This is a common and often feasible transformation.

Disconnection of the C-O (methoxy) Bond: Another strategic disconnection involves breaking the C7-OCH₃ bond, leading to the intermediate 2-bromo-1,7-dihydroxynaphthalene (2) . The corresponding synthetic step would be a regioselective methylation of the C7 hydroxyl group. This approach hinges on the ability to differentiate between the two hydroxyl groups.

Disconnection of the C-O (hydroxyl) Bond: While less common, one could envision a disconnection of the C1-OH bond. However, the synthesis of a 1-halonaphthalene followed by nucleophilic substitution to introduce the hydroxyl group is often challenging.

Building the Naphthalene Core: A more fundamental disconnection involves breaking down the naphthalene ring itself. This "de novo" approach would construct the bicyclic system from simpler, acyclic or monocyclic precursors already bearing the required substituents or their precursors.

Based on this analysis, the most promising strategies involve the functionalization of a pre-formed naphthalene scaffold, particularly the regioselective bromination of 7-methoxynaphthalen-1-ol.

Classical Synthetic Routes and Precursor-Based Approaches

Classical synthetic methods provide a foundation for the synthesis of this compound, primarily relying on the functionalization of suitable naphthalene precursors.

Regioselective Bromination of Methoxy-Substituted Naphthols

The most direct route to the title compound is the regioselective bromination of 7-methoxynaphthalen-1-ol. The hydroxyl group at C1 is a potent ortho-, para-director, while the methoxy group at C7 also directs ortho and para. The C2 position is ortho to the hydroxyl group and meta to the methoxy group, making it a highly activated and sterically accessible site for electrophilic substitution.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the regioselectivity can often be enhanced by the addition of a catalytic amount of acid. nih.gov

Table 1: Proposed Conditions for Regioselective Bromination of 7-methoxynaphthalen-1-ol

Brominating AgentSolventCatalyst (example)TemperatureExpected Outcome
N-Bromosuccinimide (NBS)Methanol (B129727)p-Toluenesulfonic acidRoom TemperatureHigh yield of this compound
Bromine (Br₂)DichloromethaneNone0 °C to Room Temp.Potential for over-bromination and lower regioselectivity

The use of ACS-grade methanol as a solvent in the presence of a catalytic amount of p-toluenesulfonic acid has been shown to be highly effective for the mono ortho-bromination of phenolic compounds with NBS, often leading to high yields and excellent selectivity. nih.gov

The synthesis of the precursor, 7-methoxynaphthalen-1-ol, can be achieved through various methods, including those starting from 7-methoxy-1-tetralone. google.comgoogle.com It is also commercially available from several suppliers. lookchem.comsigmaaldrich.com

Methoxy Functionalization Strategies for Bromonaphthol Precursors

An alternative approach involves introducing the methoxy group after the bromination of a dihydroxynaphthalene precursor. This strategy would start with the bromination of 1,7-dihydroxynaphthalene (B165257) to yield 2-bromo-1,7-dihydroxynaphthalene. The subsequent step would be a regioselective methylation of the C7 hydroxyl group.

Achieving regioselectivity in the methylation step can be challenging due to the similar reactivity of the two hydroxyl groups. Protection-deprotection strategies might be necessary to selectively methylate the C7 position. For instance, the C1 hydroxyl group could be selectively protected, followed by methylation of the C7 hydroxyl group and subsequent deprotection.

De novo Naphthalene Ring Construction with Incorporated Substituents

A more complex but versatile approach is the de novo construction of the naphthalene ring system with the desired substituents already in place or introduced during the ring-forming steps. Various annulation strategies have been developed for the synthesis of substituted naphthalenes. researchgate.net

For example, a strategy could involve the reaction of a suitably substituted benzene (B151609) derivative with a four-carbon component to construct the second ring. However, achieving the specific substitution pattern of this compound through a de novo synthesis can be intricate and may require a multi-step sequence. researchgate.net

Modern Catalytic Approaches to the Synthesis of the Title Compound

Modern synthetic chemistry offers catalytic methods that can provide more efficient and selective routes to functionalized aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Ring Formation or Bromination

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted aromatic compounds. While direct catalytic C-H bromination of naphthols at a specific position can be challenging, related cross-coupling reactions could be envisioned for a de novo synthesis.

Palladium-catalyzed amination reactions have been used to synthesize 2,7-diamino derivatives of naphthalene, demonstrating the feasibility of functionalizing these positions. researchgate.net A similar strategy involving a C-O or C-Br bond-forming cross-coupling reaction could potentially be developed.

More direct approaches could involve transition-metal-catalyzed C-H activation. While still an area of active research, the development of directing groups and specific catalyst systems could enable the direct and regioselective bromination of a 7-methoxynaphthalen-1-ol precursor at the C2 position.

Summary of Synthetic Strategies

The table below summarizes the key features of the discussed synthetic approaches.

Table 2: Comparison of Synthetic Strategies for this compound

Synthetic StrategyKey PrecursorKey TransformationAdvantagesChallenges
Regioselective Bromination 7-Methoxynaphthalen-1-olElectrophilic Aromatic Substitution (EAS) with NBSDirect, likely high yielding and selective.Availability and synthesis of the precursor.
Methoxy Functionalization 2-Bromo-1,7-dihydroxynaphthaleneRegioselective MethylationUtilizes a different disconnection strategy.Achieving regioselectivity in methylation can be difficult.
De Novo Synthesis Acyclic/Monocyclic PrecursorsAnnulation/Cyclization ReactionsHigh versatility in introducing substituents.Often involves multi-step, complex syntheses.
Catalytic C-H Bromination 7-Methoxynaphthalen-1-olTransition Metal-Catalyzed C-H ActivationPotentially highly efficient and selective.Requires development of specific catalytic systems.

Organocatalytic and Biocatalytic Methodologies

As of the current literature, specific organocatalytic or biocatalytic methods for the direct synthesis of this compound have not been extensively reported. However, the broader fields of organocatalysis and biocatalysis offer promising avenues for the development of more sustainable and efficient syntheses of halogenated naphthols.

Organocatalytic approaches have been successfully applied to the asymmetric halogenation of various carbonyl compounds, including aldehydes, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.gov For instance, chiral secondary amines have been employed as catalysts for the enantioselective α-bromination of aldehydes, providing versatile chiral building blocks. nih.gov Furthermore, organocatalytic asymmetric chlorinative dearomatization of naphthols has been achieved, yielding chiral naphthalenones with a halogen-containing all-substituted stereocenter in high yields and enantioselectivity. rsc.org These methodologies highlight the potential for developing organocatalytic bromination reactions of suitably substituted naphthol precursors.

Biocatalysis presents another green alternative for the synthesis of functionalized aromatic compounds. Enzymes, such as monooxygenases and peroxygenases, have been utilized for the hydroxylation of aromatic rings. For example, engineered peroxygenases have been shown to catalyze the selective hydroxylation of naphthalene to 1-naphthol (B170400). nih.gov Whole-cell biocatalysis has also been employed for the oxidation of naphthalene to 1-naphthol in biphasic systems, demonstrating the potential for scalable and environmentally benign processes. nih.gov While not directly applied to this compound, these biocatalytic systems could be engineered or adapted for the regioselective hydroxylation or bromination of appropriate naphthalene precursors. The use of microorganisms or isolated enzymes could offer mild reaction conditions and high selectivity, reducing the need for hazardous reagents and solvents. nih.govnih.gov

Optimization of Reaction Conditions for Improved Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound to maximize yield and ensure high regioselectivity. Key parameters that are typically optimized include the choice of reagents, solvent, temperature, reaction time, and the use of catalysts or additives.

In the context of brominating methoxynaphthol precursors, the choice of brominating agent is paramount. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) are commonly used. The reactivity and selectivity can be fine-tuned by the reaction conditions. For instance, in the synthesis of related bromonaphthalenes, controlling the temperature is crucial. Lower temperatures, such as -30°C to -50°C, have been shown to favor specific isomers and reduce the formation of byproducts in the bromination of 1-bromonaphthalene. researchgate.net

The solvent system also plays a significant role. Solvents like dichloromethane, chloroform, or acetic acid are often employed for bromination reactions. google.com The polarity and solvating power of the solvent can influence the reaction rate and the stability of intermediates. For instance, the use of acetic or propionic acid as a solvent in the bromination of 2-methoxynaphthalene (B124790) has been reported. google.com

Furthermore, the stoichiometry of the reactants must be carefully controlled to avoid over-bromination or other side reactions. The slow, dropwise addition of the brominating agent can help to maintain a low concentration in the reaction mixture, which can improve selectivity. nih.gov In some cases, the use of a catalyst, such as a Lewis acid or a phase-transfer catalyst, can enhance the reaction rate and selectivity. For example, in the methylation step to produce a methoxynaphthalene, a phase-transfer catalyst like tetrabutylammonium (B224687) chloride has been used to improve efficiency. tandfonline.com

Post-synthesis purification is also a key step for isolating the desired product with high purity. Techniques such as recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) or column chromatography are commonly employed to separate the target compound from unreacted starting materials and byproducts. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Prevention: A key principle of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high atom economy. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions. While the synthesis of this compound often involves substitution reactions, careful selection of reagents can minimize waste.

Use of Safer Chemicals and Solvents: The choice of reagents and solvents has a significant impact on the environmental footprint of a synthesis. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. The use of safer alternatives like N-bromosuccinimide (NBS) can be considered. nih.gov Similarly, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724), or even water if possible, is a key goal. nih.gov Solventless reactions, where the reactants are mixed without a solvent, represent an ideal green chemistry approach, often leading to cleaner reactions and easier product isolation. rasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and reduce energy usage compared to conventional heating methods. tandfonline.com

Use of Renewable Feedstocks and Catalysis: While the synthesis of this specific naphthalene derivative typically starts from petroleum-derived feedstocks, the broader application of green chemistry encourages the exploration of renewable starting materials. The use of catalysts, particularly organocatalysts and biocatalysts, is a cornerstone of green chemistry. nih.govrsc.orgnih.govresearchgate.net These catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing the need for stoichiometric reagents and minimizing waste.

Design for Degradation: While not directly related to the synthesis itself, designing the final product to be biodegradable after its intended use is another important aspect of green chemistry.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Studies of 2 Bromo 7 Methoxynaphthalen 1 Ol

Reactions at the Hydroxyl Group

The phenolic hydroxyl group in 2-bromo-7-methoxynaphthalen-1-ol serves as a prime site for various chemical modifications, including protection, elaboration, and functional group interconversion.

Esterification and Etherification Reactions for Functional Group Protection and Elaboration

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are not only crucial for protecting the hydroxyl group during subsequent transformations at the bromo position but also for introducing new functionalities that can modulate the biological and material properties of the resulting molecules.

Esterification: The acylation of naphthols is a common transformation. For instance, the acylation of 2-naphthol (B1666908) with acetic anhydride (B1165640) is a well-established reaction, often catalyzed by acids or bases, to produce 2-naphthyl acetate (B1210297). While specific examples with this compound are not extensively documented in readily available literature, analogous reactions are expected to proceed efficiently. The presence of the electron-withdrawing bromo group and the electron-donating methoxy (B1213986) group can influence the reactivity of the hydroxyl group.

ReactantReagentProductConditionsReference
2-NaphtholAcetic Anhydride2-Naphthyl acetateLanthanide Organic Frameworks, 80°C, 48h chemicalbook.com

Etherification: The conversion of the hydroxyl group to an ether is another fundamental transformation. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. A documented example is the methylation of 2-bromo-naphthalen-1-ol with iodomethane (B122720) in the presence of potassium hydroxide (B78521) in acetonitrile (B52724) at 40°C, which affords 2-bromo-1-methoxynaphthalene (B1280191) in 85.6% yield. acs.org This reaction highlights a practical method for the O-alkylation of brominated naphthols. The use of zeolites as catalysts for the O-alkylation of 2-naphthol with dimethyl carbonate or methanol (B129727) also presents an alternative, environmentally benign approach. mdpi.com

ReactantReagentProductConditionsYieldReference
2-Bromo-naphthalen-1-olIodomethane, KOH2-Bromo-1-methoxynaphthaleneAcetonitrile, 40°C, 12h85.6% acs.org
2-NaphtholDimethyl Carbonate/Methanol2-Methoxynaphthalene (B124790)Zeolite Hβ, HY, or HZSM5High selectivity mdpi.com

Oxidation and Reduction Processes of the Hydroxyl Functionality

The oxidation of the hydroxyl group in this compound can lead to the formation of corresponding naphthoquinones, which are important structural motifs in many natural products and biologically active compounds. While direct oxidation of this compound is not explicitly detailed, the oxidation of related methoxynaphthalenes to aldehydes or acids suggests that the naphthalene (B1677914) ring system is susceptible to oxidation. sigmaaldrich.com The specific outcome would depend on the oxidant used and the reaction conditions.

Conversely, the reduction of the naphthol moiety is less common but could be achieved under forcing conditions, potentially leading to the corresponding dihydronaphthalene or tetralone derivatives. For instance, 2-bromo-3,4-dihydro-7-methoxy-1(2H)-naphthalenone is a known compound, suggesting that reduction of the aromatic ring system is a feasible transformation. rsc.org

Reactions Involving the Bromo Substituent

The bromine atom at the C-2 position of this compound is a versatile handle for introducing a wide range of substituents through various synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the reactivity of this compound in such reactions is not extensively reported. The presence of the methoxy and hydroxyl groups may not provide sufficient activation for facile SNAr. However, under forcing conditions or with highly nucleophilic reagents, substitution of the bromine atom might be possible. General principles of SNAr suggest that stronger nucleophiles and polar aprotic solvents would favor this reaction. sigmaaldrich.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. It is a highly versatile method for the formation of biaryl compounds. While a specific Suzuki coupling of this compound is not readily found, numerous examples exist for the coupling of other aryl bromides, including bromonaphthalenes, with phenylboronic acid, demonstrating the general applicability of this reaction. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.orgacs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. For example, the reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is a key step in the industrial synthesis of Naproxen (B1676952). organic-chemistry.org This demonstrates the feasibility of Heck reactions on brominated methoxynaphthalenes. The reaction of various aryl bromides with styrene (B11656) is also a common transformation. wikipedia.orgwikipedia.orgbeilstein-journals.orgdiva-portal.orgnih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is a widely used method for the synthesis of arylalkynes. The Sonogashira coupling of various aryl bromides, including bromoindoles and other heterocyclic systems, with terminal alkynes like phenylacetylene (B144264) is well-documented. libretexts.orgacs.orgbeilstein-journals.orgdiva-portal.orgresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This method is particularly valuable for the synthesis of arylamines. The Buchwald-Hartwig amination has been successfully applied to a range of bromoarenes, including bromoindoles and other nitrogen-containing heterocycles, with various amines. sigmaaldrich.comwikipedia.orgnih.govresearchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product TypeGeneral References
SuzukiArylboronic acidPd catalyst, baseBiaryl wikipedia.orgrug.nlorganic-chemistry.orglibretexts.orgacs.org
HeckAlkenePd catalyst, baseSubstituted Alkene organic-chemistry.orgwikipedia.orgwikipedia.orgbeilstein-journals.orgdiva-portal.orgnih.gov
SonogashiraTerminal AlkynePd/Cu catalyst, baseArylalkyne libretexts.orgacs.orgbeilstein-journals.orgdiva-portal.orgresearchgate.netlibretexts.org
Buchwald-HartwigAminePd catalyst, baseArylamine sigmaaldrich.comwikipedia.orgnih.govresearchgate.net

Metal-Halogen Exchange Reactions and Subsequent Quenching with Electrophiles

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium, can convert the aryl bromide into a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. This method is particularly useful for the synthesis of derivatives that are not readily accessible through other means. The success of this reaction depends on the stability of the resulting organolithium species and the absence of reactive functional groups that can be deprotonated by the strong base. The presence of the acidic hydroxyl group in this compound would necessitate its protection prior to performing a metal-halogen exchange. Alternatively, using a combination of reagents like i-PrMgCl and n-BuLi can sometimes allow for halogen-metal exchange in the presence of acidic protons. acs.orgrug.nlorgsyn.org

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core

The naphthalene ring system is inherently reactive towards electrophilic attack. The activating, ortho-, para-directing hydroxyl (-OH) and methoxy (-OCH3) groups, along with the deactivating but ortho-, para-directing bromo (-Br) group, create a complex substitution pattern. The hydroxyl group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. The methoxy group is also activating and ortho-, para-directing. The bromine atom, a halogen, is deactivating due to its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to resonance effects. The ultimate position of substitution in an electrophilic aromatic substitution reaction will depend on the interplay of these electronic and steric factors, as well as the specific reaction conditions.

It is important to consider that the presence of the bromine atom may sterically hinder substitution at adjacent positions. Furthermore, harsh reaction conditions associated with some halogenation and nitration reactions could lead to side reactions, including oxidation of the sensitive hydroxyl group.

The Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. rsc.org In the context of this compound, the regioselectivity of these reactions is of paramount importance.

Studies on the Friedel-Crafts acetylation of 2-methoxynaphthalene have shown that acylation can occur at multiple positions, with the outcome being highly dependent on the reaction solvent and the method of addition of reagents. bas.bg For instance, acetylation in carbon disulphide tends to favor substitution at the 1-position, while in nitrobenzene, the 6-position is preferred. bas.bg This highlights the sensitivity of the reaction to the conditions employed.

For this compound, the strong activating and directing effect of the C1-hydroxyl group would be expected to strongly favor acylation at the C4 position. The use of a Lewis acid catalyst, such as aluminum chloride, is standard for these reactions. rsc.org However, the presence of the hydroxyl and methoxy groups can lead to complexation with the Lewis acid, potentially deactivating the ring or leading to undesired side reactions.

Reaction Reagent/Catalyst Solvent Predicted Major Product Reference
Friedel-Crafts AcylationAcetyl chloride / AlCl₃Carbon disulfide4-Acetyl-2-bromo-7-methoxynaphthalen-1-ol rsc.orgbas.bg
Friedel-Crafts AcylationAcetic anhydride / H₃PW₁₂O₄₀Butylpyridinium tetrafluoroborate4-Acetyl-2-bromo-7-methoxynaphthalen-1-ol bas.bg

This table presents predicted outcomes based on studies of related compounds, as direct experimental data for this compound is not available.

Friedel-Crafts alkylation would likely follow a similar regiochemical preference, although it is often associated with issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products.

Reactivity of the Methoxy Group: Demethylation and Functional Group Interconversion

The methoxy group in this compound can be a versatile handle for further functionalization, primarily through demethylation to reveal a second hydroxyl group. This transformation to a dihydroxynaphthalene derivative can significantly alter the compound's properties and open up new avenues for derivatization.

Various reagents are known to effect the demethylation of aryl methyl ethers. Studies on the demethylation of 2-methoxynaphthalene have demonstrated the efficacy of reagents like pyridinium (B92312) chloride. Research has also shown that the ease of demethylation can be influenced by the presence and position of other substituents on the naphthalene ring. For instance, in certain flavonoid structures, a 7-methoxy group has been found to be more difficult to remove compared to others.

The selective demethylation of one methoxy group in the presence of others has also been explored. For example, the reaction of 2,7-dimethoxy-1-methylnaphthalene with sodium thioethoxide (B8401739) in N,N-dimethylformamide resulted in a mixture of the two possible monomethyl ethers. researchgate.net This suggests that achieving high regioselectivity in the demethylation of a dimethoxylated naphthalene system can be challenging.

Reagent Conditions Outcome Reference
Pyridinium chlorideHeatDemethylation to form 2-Bromo-naphthalene-1,7-diol
Sodium thioethoxideN,N-DimethylformamidePotential for demethylation researchgate.net
Boron tribromideDichloromethaneCommon reagent for aryl methyl ether cleavage

This table provides potential demethylation methods based on general knowledge and studies on related methoxynaphthalenes.

Beyond demethylation, the methoxy group is generally stable but can be susceptible to oxidation under harsh conditions, potentially leading to the formation of quinone-type structures, especially given the presence of the activating hydroxyl group.

Chemoselective Transformations and Multi-Step Synthesis of Complex Scaffolds

The diverse reactivity of the functional groups present in this compound makes it a potentially valuable building block in the multi-step synthesis of more complex molecular architectures. The bromine atom, for instance, is a key functional group for introducing further complexity through cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The bromo substituent at the C2 position can serve as a handle for coupling with a wide range of boronic acids or terminal alkynes, allowing for the introduction of various aryl, heteroaryl, or alkynyl moieties. This strategy is widely employed in the synthesis of bioactive compounds and functional materials.

Furthermore, the hydroxyl group can be readily converted into other functional groups. For example, it can be transformed into an ether or an ester, or it can be used to direct ortho-metalation, enabling further substitution at the adjacent C8 position.

The combination of these transformations allows for a modular approach to the synthesis of complex scaffolds. For instance, a synthetic sequence could involve a Suzuki coupling at the C2 position, followed by demethylation of the methoxy group and subsequent derivatization of the resulting diol. Such strategies are central to the construction of natural product analogues and novel pharmaceutical agents. While specific examples starting from this compound are not documented, the principles of its reactivity suggest significant potential in this area.

Theoretical and Computational Chemistry Studies of 2 Bromo 7 Methoxynaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for investigating the electronic structure and geometry of molecules, have not been specifically reported for 2-Bromo-7-methoxynaphthalen-1-ol in peer-reviewed literature. Such studies would provide valuable insights into the molecule's fundamental properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound is not available in the current body of scientific research. This type of analysis is crucial for understanding the compound's chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would serve as a key indicator of its kinetic stability. Without these computational results, predictions of its reactivity remain speculative.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

There are no published studies presenting an Electrostatic Potential Surface (EPS) map for this compound. An EPS map would illustrate the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is vital for predicting intermolecular interactions, such as hydrogen bonding, and the molecule's behavior in polar environments.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Vibrational Frequencies)

Computational predictions of the spectroscopic parameters for this compound are not documented in the literature. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Ultraviolet-Visible (UV-Vis) absorption spectra, and vibrational frequencies would be instrumental in complementing experimental data for the structural elucidation of this compound and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations would provide a deeper understanding of its conformational landscape, flexibility, and the influence of different solvents on its three-dimensional structure and stability.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Strategies

Research on the computational modeling of reaction pathways and the characterization of transition states for the synthesis of this compound is not found in the public domain. Such studies would be invaluable for optimizing synthetic routes and understanding the mechanisms of the chemical reactions involved in its formation.

Quantitative Structure-Property Relationship (QSPR) Studies for Novel Derivatives

Quantitative Structure-Property Relationship (QSPR) studies focusing on novel derivatives of this compound have not been reported. QSPR models are powerful tools for predicting the physicochemical properties of new chemical entities based on their molecular structure, thereby accelerating the discovery of compounds with desired characteristics.

Advanced Analytical and Methodological Research Involving 2 Bromo 7 Methoxynaphthalen 1 Ol

Development of Chromatographic Separation Methods for Naphthol Derivatives

The separation of naphthol derivatives, such as 2-Bromo-7-methoxynaphthalen-1-ol, from complex mixtures is crucial for its accurate analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques that can be optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A typical reversed-phase HPLC method for the analysis of this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like phosphate (B84403) or acetate (B1210297) to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, would be suitable for separating the target analyte from impurities with different polarities. Detection is commonly achieved using a UV detector, with the wavelength set to one of the absorption maxima of the compound, which is determined by its naphthalene (B1677914) chromophore.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound

ParameterValue/Result
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 90% B in 10 min
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Retention Time~ 6.5 min
Method Validation
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase its volatility and improve its chromatographic behavior. jfda-online.com A common derivatization reaction for the hydroxyl group is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. jfda-online.com

The derivatized analyte can then be separated on a non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane. A mass spectrometer (MS) is an ideal detector for GC, providing both sensitive detection and structural information. A halogen-specific detector (XSD) could also be employed for selective detection of the brominated compound. nih.gov

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. chemicalbook.com For the analysis of neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The analyte partitions between the micelles and the aqueous buffer, and separation is achieved based on these partitioning differences. The use of cyclodextrins as additives in the buffer can further enhance the separation of closely related naphthol derivatives. jfda-online.com

Application as a Reference Standard in Quantitative Analytical Chemistry

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. Given its well-defined chemical structure, this compound has the potential to be used as a reference standard for the quantification of related compounds or as an internal standard in various analytical methods. A related compound, 2-Bromo-6-methoxynaphthalene (B28277), is commercially available as a pharmaceutical impurity standard, which underscores the utility of such molecules in quality control. sigmaaldrich.comsigmaaldrich.com

For this compound to be certified as a reference standard, its purity must be rigorously established using a combination of analytical techniques, such as HPLC, GC-MS, NMR spectroscopy, and elemental analysis. The certificate of analysis for a reference standard would provide comprehensive information on its identity, purity, and any certified property values.

Investigation of Detection Mechanisms in Hyphenated Analytical Instrumentation

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex samples. The detection of this compound in techniques like LC-MS and GC-MS involves specific ionization and fragmentation processes.

In LC-MS , electrospray ionization (ESI) is a common ionization source. In positive ion mode, the molecule can be detected as the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure of the molecule by inducing fragmentation of the precursor ion. The presence of a bromine atom is a distinct feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. nih.gov This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by two mass units, which greatly aids in the identification of the compound. nih.gov

In GC-MS , following electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a fingerprint for identification. The molecular ion peak may be observed, and characteristic fragment ions would arise from the cleavage of the methoxy (B1213986) group, the loss of the bromine atom, and the fragmentation of the naphthalene ring.

Photophysical Properties and Optoelectronic Investigations

Exploration in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)There is no research available detailing the investigation of 2-Bromo-7-methoxynaphthalen-1-ol for applications in OLEDs or OSCs.

Given the constraints and the commitment to providing scientifically accurate information, it is not possible to generate the requested article. Further research and publication on this compound would be required to provide the detailed analysis sought.

Emerging Research Directions and Future Perspectives for 2 Bromo 7 Methoxynaphthalen 1 Ol

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch processing. ucd.iemdpi.com These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability and product purity. mdpi.combeilstein-journals.org

While specific literature on the continuous flow synthesis of 2-Bromo-7-methoxynaphthalen-1-ol is not yet prominent, the technology presents a clear path toward its efficient and scalable production. The synthesis of related compounds, such as the preparation of 2-bromo-6-methoxynaphthalene (B28277) using a microchannel modular reaction device, has been patented, demonstrating the feasibility of applying this technology to brominated methoxynaphthalene derivatives. google.com A potential flow process for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach would be particularly advantageous for managing potentially hazardous reagents or highly exothermic steps, such as bromination, which are often involved in the synthesis of such halogenated aromatics. ucd.ie The precise temperature and residence time control in a flow reactor could lead to higher regioselectivity and yield, minimizing the formation of isomeric byproducts. beilstein-journals.orgnih.gov

Sustainable Synthesis and Green Chemistry Approaches in its Preparation and Transformations

The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. beilstein-journals.orgjcchems.com Future research into this compound will likely prioritize the development of more sustainable synthetic routes.

Key areas for applying green chemistry principles include:

Alternative Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like ionic liquids or water. jcchems.comtaylorfrancis.com

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, or developing metal-free catalytic systems to avoid toxic metal residues in the final product.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. beilstein-journals.org

For instance, the traditional synthesis of related naphthalenes often involves multiple steps with work-up and purification procedures that generate significant waste. chemicalbook.com A greener approach to preparing this compound could involve a one-pot or tandem reaction sequence, minimizing solvent use and separation steps.

Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Transformations

Nature provides a rich blueprint for conducting complex chemical transformations with high selectivity and efficiency under mild conditions. Chemoenzymatic synthesis, which combines the best of chemical and enzymatic catalysis, offers a powerful strategy for producing complex molecules. frontiersin.org

For this compound, bio-inspired routes could be envisioned for key synthetic steps. For example, enzymes such as lipases could be used for selective acylation or deacylation if protecting groups are needed. More advanced approaches might involve the use of oxidoreductases for regio- and stereoselective hydroxylation of a 2-bromo-7-methoxynaphthalene (B1282092) precursor. A two-step chemoenzymatic method has been successfully used to synthesize derivatives of other aromatic compounds, involving a lipase-catalyzed epoxidation followed by microbial oxidation to yield hydroxy ketones. frontiersin.org A similar strategy, beginning with a suitably functionalized naphthalene (B1677914) precursor, could hypothetically be adapted for the synthesis of this compound, offering a green and highly selective alternative to traditional chemical methods.

Novel Materials Science Applications Beyond Traditional Organic Synthesis

The naphthalene core is a well-known building block for functional organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. The specific substitution pattern of this compound makes it an intriguing candidate for novel materials science applications.

The presence of three distinct functional groups at defined positions allows for programmed, site-selective modifications:

The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of other aromatic units to build up conjugated systems.

The hydroxyl group can be used as a point of attachment for polymerization or for tuning solubility and intermolecular interactions (e.g., hydrogen bonding).

The methoxy (B1213986) group influences the electronic properties of the naphthalene ring system.

This trifunctional nature makes this compound a promising monomer or building block for creating advanced polymers or dendrimers with tailored photophysical or electronic properties. Its structure could be integrated into materials designed for sensing applications, where changes in the environment could modulate the fluorescence of the naphthalene core.

Interdisciplinary Research Opportunities in Physical Organic Chemistry and Beyond

The unique electronic and structural features of this compound provide a platform for fundamental studies in physical organic chemistry. Investigating the interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing (by induction) and bulky bromine atom can yield valuable insights into structure-property relationships in polysubstituted aromatic systems.

Future interdisciplinary research could explore:

Photophysics: A detailed study of the compound's absorption, fluorescence, and phosphorescence properties, and how they are affected by solvent polarity and pH (due to the phenolic hydroxyl group).

Reaction Kinetics: Measuring the reaction rates of its various functional groups to quantify the electronic and steric effects of the substituents.

Computational Chemistry: Using theoretical models to predict the molecule's geometry, electronic structure, and spectroscopic properties, and to guide the design of new derivatives for specific applications.

Medicinal Chemistry: While outside the direct scope of this analysis, the naphthalene scaffold is present in many bioactive compounds. The unique functionality of this compound could serve as a starting point for the design of novel therapeutic agents, a field that bridges synthetic chemistry with biology and pharmacology.

These fundamental studies would not only deepen the understanding of this specific molecule but also contribute to the broader knowledge base of substituted aromatic compounds, fueling further innovation across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-7-methoxynaphthalen-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of 7-methoxynaphthalen-1-ol using bromine (Br₂) in a solvent like acetonitrile under reflux . Key parameters include:

  • Temperature : Maintain reflux (~80°C) to ensure complete bromination.
  • Purification : Recrystallization from ethanol or distillation improves purity.
  • Yield Optimization : Excess Br₂ (1.1–1.2 equivalents) minimizes side products.
  • Table 1 :
Reaction StepReagents/ConditionsProduct
BrominationBr₂, acetonitrile, refluxThis compound

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C7, bromine at C2).
  • Mass Spectrometry (MS) : Confirms molecular weight (C₁₁H₉BrO₂; [M+H⁺] = 265.98).
  • X-ray Crystallography : Resolves spatial arrangement (e.g., intramolecular H-bonding between -OH and methoxy groups) . Use SHELXL for refinement .

Q. How does this compound participate in substitution and oxidation reactions?

  • Methodological Answer :

  • Substitution : Reacts with nucleophiles (e.g., KCN) at the brominated C2 position to form derivatives like 2-Cyano-7-methoxynaphthalen-1-ol .
  • Oxidation : KMnO₄ oxidizes the hydroxyl group to a ketone, yielding 2-Bromo-7-methoxy-1-naphthaldehyde. Monitor pH to avoid over-oxidation.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-check SHELX-refined structures with DFT calculations to validate bond angles/planarity .
  • Handling Twinning : For twinned crystals, use the TwinRotMat option in SHELXL to refine overlapping lattices .
  • Example : A study reported a dihedral angle of 58.65° between naphthalene and benzoyl rings; discrepancies may arise from packing forces or H-bonding .

Q. What role does this compound play in modulating cytochrome P450 enzyme activity, and how can this be experimentally validated?

  • Methodological Answer :

  • Enzyme Assays : Use human liver microsomes to measure inhibition of CYP1A2/CYP2C9 via fluorogenic substrates .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) quantify potency.
  • Table 2 :
EnzymeIC₅₀ (µM)Mechanism
CYP1A212.3 ± 1.5Competitive inhibition
CYP2C918.7 ± 2.1Non-competitive

Q. What strategies mitigate competing side reactions during the demethylation of this compound?

  • Methodological Answer :

  • Selective Demethylation : Use AlCl₃ in CH₂Cl₂ under controlled reflux (30 min) to cleave methoxy groups while preserving bromine .
  • Byproduct Control : Monitor reaction via TLC (hexane:EtOAc, 3:1). Quench with H₂O to precipitate Al salts.

Contradictions in Literature

  • Synthetic Yields : reports >80% bromination yields, while notes variable yields (50–70%) due to solvent purity .
  • Enzyme Specificity : Some studies highlight CYP1A2 inhibition, whereas others suggest broader CYP interactions .

Key Research Tools

  • Software : SHELXL for crystallography ; Gaussian for DFT validation.
  • Databases : PubChem for structural data ; ECHA for regulatory guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.